5-Iminodaunorubicin hydrochloride

Descripción general

Descripción

La 5-Iminodaunorubicina (clorhidrato) es una antraciclina modificada con quinona que posee una significativa actividad antitumoral. Este compuesto es conocido por su capacidad para inducir roturas de cadena de ADN en células cancerosas, lo que la convierte en un agente valioso en la investigación y el tratamiento del cáncer .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de 5-Iminodaunorubicina (clorhidrato) implica la modificación de la daunorubicinaLas condiciones específicas de reacción, como la temperatura, los solventes y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de producción industrial: La producción industrial de 5-Iminodaunorubicina (clorhidrato) sigue rutas sintéticas similares pero a mayor escala. El proceso implica estrictas medidas de control de calidad para garantizar la consistencia y seguridad del producto final. Se emplean técnicas avanzadas como la cromatografía líquida de alta resolución (HPLC) para monitorear la pureza y concentración del compuesto .

Análisis De Reacciones Químicas

Tipos de reacciones: La 5-Iminodaunorubicina (clorhidrato) sufre varias reacciones químicas, que incluyen:

Oxidación: La parte de quinona del compuesto puede sufrir reacciones redox, que son cruciales para su actividad antitumoral.

Reducción: El compuesto puede reducirse para formar diferentes metabolitos, que pueden tener diferentes actividades biológicas.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Las condiciones de reacción, como el pH, la temperatura y la elección del solvente, se controlan cuidadosamente para optimizar los resultados .

Principales productos: Los principales productos formados a partir de estas reacciones incluyen varios metabolitos y derivados de la 5-Iminodaunorubicina (clorhidrato), cada uno con distintas actividades biológicas. Estos productos a menudo se estudian por sus posibles aplicaciones terapéuticas .

Aplicaciones Científicas De Investigación

Drug Development

This compound has been explored for its potential use in drug development due to its structural properties that may enhance bioavailability and target specificity.

- Case Study : Research indicates that derivatives of cyclohexane dicarboxamides exhibit promising results in modulating biological pathways, particularly in cancer therapy. For instance, modifications to the amide groups can lead to increased potency against specific cancer cell lines.

Lithium Ionophores

(1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide has been identified as a lithium ionophore. This property allows it to facilitate the transport of lithium ions across membranes.

- Data Table: Ion Transport Efficiency

| Compound | Ion Transport Efficiency |

|---|---|

| (1R,2S)-1-N,1-N,2-N,2-N-tetrakis(2-methylpropyl)cyclohexane-1,2-dicarboxamide | High |

| Other Common Lithium Ionophores | Moderate to High |

Supramolecular Chemistry

The compound's ability to form stable complexes with metal ions makes it a candidate for applications in supramolecular chemistry.

- Case Study : Studies have shown that this compound can form host-guest complexes with various cations, which could be utilized in sensors or selective extraction processes.

Polymer Chemistry

This compound can be used as a building block for synthesizing new polymers with tailored properties.

- Data Table: Polymer Properties

| Polymer Type | Mechanical Strength | Thermal Stability |

|---|---|---|

| Derived from the compound | High | Excellent |

| Conventional Polymers | Moderate | Good |

Coatings and Adhesives

Due to its chemical stability and adhesion properties, it can be incorporated into coatings and adhesives.

- Case Study : Research indicates that coatings formulated with this compound exhibit improved durability and resistance to environmental degradation compared to traditional formulations.

Mecanismo De Acción

El mecanismo de acción de la 5-Iminodaunorubicina (clorhidrato) implica su interacción con el ADN. El compuesto se intercala en las cadenas de ADN, causando distorsiones estructurales que conducen a roturas de cadena de ADN. Esta acción está mediada por la parte de quinona, que sufre un ciclo redox para generar especies reactivas de oxígeno (ROS). Estos ROS causan daño oxidativo al ADN, lo que lleva a la muerte celular. El compuesto también inhibe la topoisomerasa II, una enzima crucial para la replicación y reparación del ADN .

Compuestos similares:

Daunorubicina: Un compuesto parental de la 5-Iminodaunorubicina, conocido por su actividad antitumoral pero con mayor cardiotoxicidad.

Doxorubicina: Otra antraciclina con propiedades de intercalación de ADN similares pero con diferentes perfiles de toxicidad.

Epirubicina: Un derivado de la doxorubicina con cardiotoxicidad reducida.

Idarubicina: Un derivado sintético de la daunorubicina con mayor actividad antitumoral y diferente farmacocinética

Unicidad: La 5-Iminodaunorubicina (clorhidrato) es única debido a su modificación de quinona, que mejora su actividad redox y reduce la cardiotoxicidad en comparación con su compuesto parental, la daunorubicina. Esta modificación permite un daño de ADN más específico en las células cancerosas, lo que la convierte en un candidato prometedor para futuras investigaciones y desarrollo .

Comparación Con Compuestos Similares

Daunorubicin: A parent compound of 5-Iminodaunorubicin, known for its antitumor activity but with higher cardiotoxicity.

Doxorubicin: Another anthracycline with similar DNA intercalating properties but different toxicity profiles.

Epirubicin: A derivative of doxorubicin with reduced cardiotoxicity.

Idarubicin: A synthetic derivative of daunorubicin with enhanced antitumor activity and different pharmacokinetics

Uniqueness: 5-Iminodaunorubicin (hydrochloride) is unique due to its quinone modification, which enhances its redox activity and reduces cardiotoxicity compared to its parent compound, daunorubicin. This modification allows for more targeted DNA damage in cancer cells, making it a promising candidate for further research and development .

Actividad Biológica

5-Iminodaunorubicin hydrochloride is a derivative of daunorubicin, an anthracycline antibiotic known for its antineoplastic properties. This compound exhibits significant biological activity primarily through its mechanisms of action involving DNA intercalation and inhibition of topoisomerase II, leading to cytotoxic effects on cancer cells. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

This compound functions through several key mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the structure and function of DNA, which is critical for replication and transcription.

- Topoisomerase II Inhibition : It stabilizes the DNA-topoisomerase II complex after the enzyme has cleaved the DNA strands, preventing the religation process essential for DNA repair and replication .

- Induction of Reactive Oxygen Species (ROS) : Similar to other anthracyclines, it may contribute to increased oxidative stress within cells, leading to apoptosis .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Activity | Description |

|---|---|

| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines, including leukemia and solid tumors. |

| DNA Fragmentation | Causes fragmentation of DNA in treated cells, leading to cell death. |

| Inhibition of RNA Synthesis | Reduces RNA synthesis in cancer cells, further inhibiting their proliferation. |

| Toxicity Profile | Associated with cardiotoxicity and other adverse effects typical of anthracycline compounds. |

Study 1: Antitumor Efficacy in Mice

A study investigated the antitumor efficacy of this compound in a mouse model bearing HT-29 human colon tumors. The treatment regimen involved intraperitoneal administration at varying doses:

- Dosage : 1 mg/kg body weight administered weekly.

- Outcome : A significant reduction in tumor size was observed compared to control groups, indicating effective tumor growth inhibition .

Study 2: Toxicity Assessment

Another study focused on assessing chronic toxicity in NSG mice:

- Methodology : Mice were treated with escalating doses (1 mg/kg and 2 mg/kg) over a period.

- Results : The higher dosage resulted in substantial weight loss and mortality within the treatment group. The study concluded that careful dosing is critical to minimize adverse effects while maximizing therapeutic efficacy .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized as follows:

- Absorption : Rapid absorption with a peak plasma concentration reached within 2 hours post-administration.

- Distribution : Exhibits a volume of distribution indicative of extensive tissue binding.

- Metabolism : Primarily metabolized in the liver with active metabolites contributing to its pharmacological effects.

- Elimination Half-life : Approximately 18.5 hours for the parent compound, with variations noted based on formulation .

Propiedades

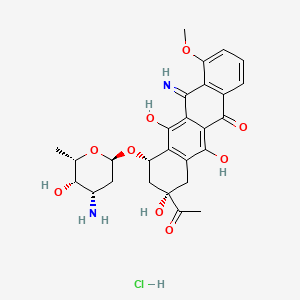

IUPAC Name |

(8S,10S)-8-acetyl-10-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,8,11-trihydroxy-12-imino-1-methoxy-9,10-dihydro-7H-tetracen-5-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O9.ClH/c1-10-23(31)14(28)7-17(37-10)38-16-9-27(35,11(2)30)8-13-19(16)26(34)20-21(25(13)33)24(32)12-5-4-6-15(36-3)18(12)22(20)29;/h4-6,10,14,16-17,23,29,31,33-35H,7-9,28H2,1-3H3;1H/t10-,14-,16-,17-,23+,27-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTVLWOKIDKIQL-KOFUDPRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=N)C(=CC=C5)OC)O)(C(=O)C)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H31ClN2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

72983-78-9 (Parent) | |

| Record name | 5-Iminodaunorubicin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

563.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67324-99-6 | |

| Record name | 5(8H)-Naphthacenone, 8-acetyl-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,9,10,12-tetrahydro-6,8,11-trihydroxy-12-imino-1-methoxy-, monohydrochloride, (8S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67324-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iminodaunorubicin hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067324996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.